2-Methyl-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(1-methylsulfonylpiperidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-9-12-6-5-11(13-9)17-10-4-3-7-14(8-10)18(2,15)16/h5-6,10H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEICYBYCBVPYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including palladium-catalyzed cycloaddition reactions.
Attachment of the Methylsulfonyl Group: The piperidine intermediate is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Bromodomain Inhibition
Research indicates that derivatives of this compound can act as bromodomain inhibitors. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and cancer progression. Compounds similar to 2-Methyl-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine have shown promise in targeting these domains to inhibit tumor growth and enhance therapeutic efficacy against various cancers .
Antidiabetic Properties
Studies have explored the use of compounds containing the methylsulfonylpiperidine moiety for their potential antidiabetic effects. These compounds may enhance insulin secretion and improve glucose metabolism, making them candidates for developing new diabetes medications. The structure allows for modifications that can optimize their pharmacological activity .
Cell Line Studies
The compound has been investigated in various cell lines, including glioblastoma models such as U87MG. Research demonstrates that it can significantly inhibit cell proliferation and induce apoptosis in these cancerous cells, suggesting its potential as a therapeutic agent in oncology .
Mechanistic Studies
In vitro studies have shown that the compound affects key signaling pathways involved in cell survival and proliferation. For instance, it has been linked to the modulation of the Wnt/β-catenin signaling pathway, which is critical in cancer biology .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs from Patent Literature (2023)
Compounds :
The European Patent Application (2023/39) describes pyrido[1,2-a]pyrimidin-4-one derivatives with benzodioxol and piperazine substitutions, such as:
Key Differences :
- Core Structure: The patent compounds feature a pyrido-pyrimidinone scaffold, distinct from the simpler pyrimidine ring in the target compound.
- Substituents : Piperazine rings replace the piperidin-3-yloxy group, with methyl or dimethyl modifications. These substituents enhance conformational flexibility but lack the sulfonyl group’s electron-withdrawing effects.
Analog from Product Index (2019)
Compound :
2-Methyl-4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine (CAS: 2034303-34-7) shares a pyrimidine core and piperidin-3-yloxy group but differs in substituents:
Key Differences :
- Substituent Chemistry : The methylsulfanyl (SMe) group is less polar and more prone to oxidation than the methylsulfonyl (SO₂Me) group.
Data Table: Structural and Physicochemical Comparison
| Property | Target Compound | 2019 Analog (CAS 2034303-34-7) | 2023 Patent Compounds (Examples) |
|---|---|---|---|
| Core Structure | Pyrimidine | Pyrimidine | Pyrido[1,2-a]pyrimidin-4-one |
| Key Substituents | Piperidin-3-yloxy + SO₂Me | Piperidin-3-yloxy + SMe-pyridine | Benzodioxol + substituted piperazines |
| Molecular Formula | C₁₂H₁₆N₄O₃S (estimated) | C₁₇H₂₀N₄O₂S | C₁₉H₂₀N₄O₄ (varies by substitution) |
| Molecular Weight | ~296.34 g/mol | 344.43 g/mol | ~380–400 g/mol |
| Polarity | High (due to SO₂Me) | Moderate (SMe + pyridine) | Moderate (piperazine + benzodioxol) |
| Metabolic Stability | Likely high (sulfonamide resistance) | Lower (SMe oxidation risk) | Variable (dependent on piperazine substitution) |
Research Findings and Functional Implications
Target Compound Advantages
- Solubility and Stability : The methylsulfonyl group enhances aqueous solubility and oxidative stability compared to the 2019 analog’s methylsulfanyl group .
- Target Selectivity : The pyrimidine core is associated with kinase inhibition (e.g., EGFR, VEGFR), while the sulfonamide may improve binding to ATP pockets .
Limitations of Analogs
- 2019 Analog : The methylsulfanyl group’s susceptibility to metabolic oxidation could reduce bioavailability .
Biological Activity
2-Methyl-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of interest in pharmacological research due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methyl group and a piperidine moiety linked through a methanesulfonyl group. This unique structure is believed to contribute to its biological activity.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Pyrimidine Core | Pyrimidine |
| Methyl Group | -CH₃ |
| Piperidine Moiety | -C₅H₁₁N |
| Methanesulfonyl Group | -SO₂CH₃ |
Research indicates that this compound may act on various biological pathways, particularly through inhibition of phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways.
- Phosphodiesterase Inhibition : The compound has shown selective inhibition of PDE4D, which is involved in inflammatory responses. Inhibition of this enzyme can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-4, thereby potentially alleviating conditions like asthma and other inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by interfering with cell cycle progression and promoting apoptosis in cancer cells. It has been shown to selectively inhibit the growth of certain cancer cell lines without affecting normal cells .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to reduce cell proliferation in cancer cell lines, with IC50 values indicating significant potency:
- IC50 against MDA-MB-231 : 4.363 µM
- IC50 against HCT 116 : >50% relative potency compared to doxorubicin .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of the compound:
- Asthma Models : In guinea pig models, the compound significantly reduced bronchial eosinophilia and airway hyperactivity, indicating its potential use in treating chronic obstructive pulmonary disease (COPD) and asthma .
- Tumor Xenograft Models : The compound demonstrated efficacy in reducing tumor growth in xenograft models, suggesting its application in cancer therapy .
Case Study 1: Asthma Treatment
In a controlled study involving guinea pigs, administration of this compound resulted in a marked decrease in airway resistance and inflammation markers when compared to untreated controls. This suggests a promising role for the compound in managing asthma symptoms.
Case Study 2: Cancer Therapy
A recent study on breast cancer cells showed that treatment with the compound led to reduced viability and increased apoptosis rates compared to controls. The mechanism was linked to downregulation of cyclin-dependent kinases (CDKs), pivotal for cell cycle progression.
Q & A
What are the key considerations for designing a synthetic route for 2-Methyl-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine?
Level : Basic
Methodological Answer :
Synthesis requires optimizing coupling reactions between the pyrimidine core and the substituted piperidine moiety. A common approach involves nucleophilic substitution at the 4-position of the pyrimidine ring with a pre-functionalized piperidine derivative. For example, activating the pyrimidine with a leaving group (e.g., chloro or sulfonyl) facilitates reaction with a piperidine-3-ol intermediate. The methylsulfonyl group is typically introduced via sulfonylation of the piperidine nitrogen using methanesulfonyl chloride under basic conditions (e.g., triethylamine). Purification often employs column chromatography with gradients of ethyl acetate and dichloromethane .
How can structural characterization of this compound be validated to ensure synthetic accuracy?
Level : Basic
Methodological Answer :
Combined spectroscopic techniques are critical:
- NMR : - and -NMR confirm regiochemistry of substitutions (e.g., pyrimidine C4-O-piperidine linkage and methylsulfonyl group integration).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the piperidine and pyrimidine moieties.
Refer to analogous pyrimidine-piperidine hybrids in , where NMR and MS were pivotal in confirming regioisomeric purity .
What analytical methods are recommended for assessing purity and detecting impurities in this compound?
Level : Basic
Methodological Answer :
- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and MS compatibility. Mobile phases often combine acetonitrile and ammonium formate buffer.
- TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane eluents.
- Elemental Analysis : Quantify carbon, hydrogen, and nitrogen to validate stoichiometry.
highlights impurity profiling for structurally related pyrimidine derivatives, emphasizing the need for LC-MS to detect sulfonamide byproducts or unreacted intermediates .
How do steric and electronic effects influence the reactivity of the methylsulfonyl-piperidine moiety in further functionalization?
Level : Advanced
Methodological Answer :
The methylsulfonyl group is electron-withdrawing, reducing nucleophilicity at the piperidine nitrogen. Steric hindrance from the sulfonyl group may limit accessibility for subsequent reactions (e.g., alkylation or acylation). To mitigate this:
- Use bulky bases (e.g., DBU) to deprotonate hindered amines.
- Employ microwave-assisted synthesis to enhance reaction kinetics.
demonstrates that sulfonylpyrimidine derivatives require careful optimization of reaction conditions to achieve efficient coupling with heterocyclic amines .
What strategies resolve low yields during the coupling of the piperidine and pyrimidine subunits?
Level : Advanced
Methodological Answer :
Low yields often stem from poor solubility or competing side reactions. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Catalysis : Palladium or copper catalysts facilitate cross-coupling reactions.
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups).
In , triethylamine was critical for neutralizing HCl byproducts during sulfonylation, improving yield .
How can computational modeling assist in predicting the biological activity of this compound?
Level : Advanced
Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the pyrimidine ring and active-site residues.
- QSAR : Correlate substituent effects (e.g., methylsulfonyl vs. methoxy) with activity trends.
references kinase inhibition assays for pyrimidine derivatives, providing a framework for validating computational predictions .
What are the stability challenges for this compound under varying pH and temperature conditions?
Level : Advanced
Methodological Answer :
- pH Sensitivity : The sulfonamide linkage may hydrolyze under strongly acidic/basic conditions. Stability studies in buffers (pH 1–13) are advised.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at –20°C in inert atmospheres.
highlights storage guidelines for sulfonyl-containing compounds, emphasizing protection from moisture and light .
How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Level : Advanced
Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the piperidine ring).
- 2D NMR : HSQC and HMBC correlations clarify connectivity between the piperidine and pyrimidine moieties.
- Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify spectra.
utilized 2D NMR to resolve regioisomeric ambiguities in pyrimidine derivatives .
What metabolic pathways are anticipated for this compound based on its structural motifs?
Level : Advanced
Methodological Answer :
- Phase I Metabolism : Oxidative demethylation of the methylsulfonyl group (via CYP450 enzymes) or hydroxylation of the piperidine ring.
- Phase II Metabolism : Glucuronidation or sulfation of hydroxylated metabolites.
lists metabolites of sulfonamide-containing compounds, providing a basis for in vitro hepatocyte assays .
How can researchers address discrepancies in biological activity between in vitro and in vivo models for this compound?
Level : Advanced
Methodological Answer :
- PK/PD Modeling : Correlate plasma exposure (AUC) with target engagement.
- Prodrug Strategies : Improve bioavailability by masking polar groups (e.g., phosphate esters).
- Tissue Distribution Studies : Use radiolabeled analogs to track compound localization.
discusses optimizing pyrimidine-based kinase inhibitors for in vivo efficacy, highlighting prodrug approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
